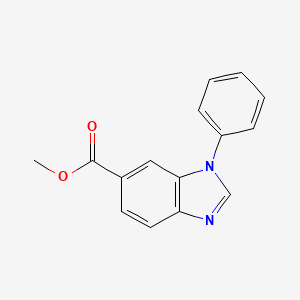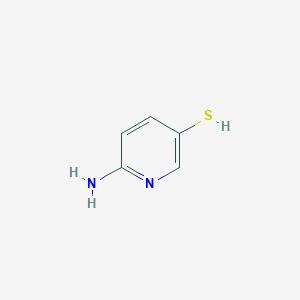![molecular formula C27H29N3O4 B2573907 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea CAS No. 1024192-03-7](/img/structure/B2573907.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C27H29N3O4 and its molecular weight is 459.546. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isoquinoline Derivatives in Medicinal Chemistry
Isoquinoline derivatives, similar in structure to the compound , have been studied extensively for their pharmacological properties. Research dating back to the early 20th century explored the synthesis of papaverine, an isoquinoline derivative, demonstrating the chemical's significance in pharmaceutical chemistry (A. V. Luk’yanov, V. Onoprienko, V. A. Zasosov, 1972). This study highlights the foundational methods in the synthesis of complex isoquinoline compounds, which are crucial in developing various therapeutic agents.
Urea Derivatives in Biosensing
Urea and its derivatives play a significant role in biosensing applications, particularly in detecting and quantifying urea concentrations. This is critical in diagnosing and monitoring diseases related to the malfunctioning of nitrogen metabolism in humans (S. Botewad, D. K. Gaikwad, N. Girhe, H. N. Thorat, P. Pawar, 2021). Such applications underscore the importance of chemical compounds in medical diagnostics and their potential in improving healthcare outcomes.
Environmental and Toxicological Studies
Research on the environmental presence and toxicological impacts of chemical compounds, including phenolic antioxidants and herbicides, provides insights into the ecological and health implications of chemical usage. Studies on synthetic phenolic antioxidants (SPAs) explore their occurrence in the environment, human exposure, and potential toxicity, suggesting the need for novel compounds with lower toxicity (Runzeng Liu, S. Mabury, 2020). Similarly, research on phenylurea herbicides in fish and amphibians identifies potential mechanisms of toxicity, directing future studies towards understanding the impact of such compounds on non-target organisms (V. Marlatt, C. Martyniuk, 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea is the sigma-2 receptor . This receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with its target, the sigma-2 receptor, by binding to it . This interaction results in changes in intracellular calcium regulation and cholesterol homeostasis
Biochemical Pathways
The biochemical pathways affected by 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea are those related to calcium regulation and cholesterol homeostasis
Pharmacokinetics
It has been shown that the compound has a rapid absorption and peak plasma concentration (cmax) occurred within 10 min of dosing . Moreover, the compound showed adequate, absolute oral bioavailability of 29.0% .
Result of Action
It has been suggested that the compound may have anti-inflammatory analgesic effects .
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-17-5-10-24(32-2)23(13-17)30-27(31)29-20-8-6-18(7-9-20)14-22-21-16-26(34-4)25(33-3)15-19(21)11-12-28-22/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRVOHYRSMRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

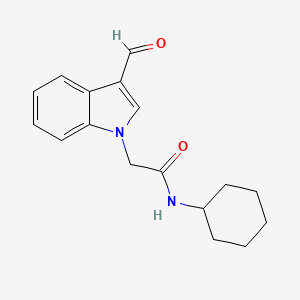
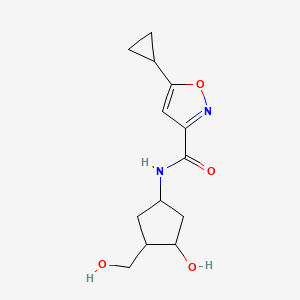
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
![N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2573830.png)
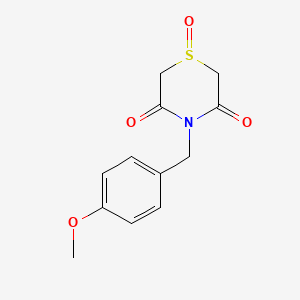
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
![2-ethylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)

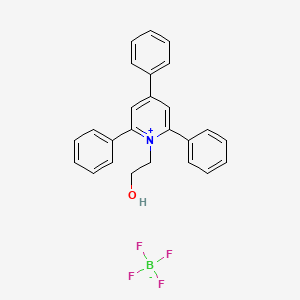
![N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2573839.png)
